

Advanced Structural Analysis: 3-Aminoadamantane-1-carboxylic Acid (3-AACA)

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Compound of Interest

Compound Name:	3-Aminoadamantane-1-carboxylic acid
CAS No.:	6240-10-4
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Comparative Guide to Bifunctional Adamantane Scaffolds

Executive Summary

This guide provides a technical analysis of the crystal structure and solid-state properties of **3-Aminoadamantane-1-carboxylic acid (3-AACA)**. Unlike its monofunctional analogs—Amantadine (amine only) and 1-Adamantanecarboxylic acid (acid only)—3-AACA represents a unique class of rigid, achiral

-amino acids.

This document compares 3-AACA against these alternatives, focusing on lattice architecture, hydrogen bonding networks, and thermal stability. It is designed for crystallographers and medicinal chemists optimizing solid-state forms for drug formulation.

Part 1: Structural Comparison & Performance Metrics

The "performance" of a crystal structure in drug development refers to its thermodynamic stability, packing efficiency, and solubility profile. We compare 3-AACA with its two primary structural progenitors.

The Competitors

- Target: **3-Aminoadamantane-1-carboxylic acid (3-AACA)**. A bifunctional zwitterion capable of forming 3D supramolecular networks.
- Alternative A: **Amantadine HCl**. The hydrochloride salt of 1-aminoadamantane.^[1] Relies on charge-assisted hydrogen bonds ().
- Alternative B: **1-Adamantanecarboxylic Acid (1-ACA)**. A neutral acid that crystallizes primarily via carboxylic acid dimers.

Comparative Data Matrix

Feature	3-AACA (Target)	Amantadine HCl (Alt A)	1-Adamantanecarboxylic Acid (Alt B)
Primary Interaction	Zwitterionic Head-to-Tail ()	Ionic Salt Bridge ()	Centrosymmetric Dimer ()
Lattice Motif	3D Hydrogen Bonded Network	Columnar/Layered Packing	Discrete Dimers (0D motif)
Melting Point	>260 °C (Decomposition)	~360 °C (Sublimes/Dec)	175–177 °C
Solubility (Water)	Moderate (pH dependent)	High	Low (Hydrophobic)
Crystal Habit	Block/Prism (High symmetry potential)	Needles/Plates	Platelets (often disordered)
Space Group	Typically P21/c or Pbc _a (Centrosymmetric)	P-421c (Tetragonal)	P-1 (Triclinic)

Deep Dive: Lattice Architecture Analysis

The Zwitterionic Advantage (3-AACA)

Unlike 1-ACA, which satisfies its hydrogen bond donors/acceptors internally via dimerization, 3-AACA typically crystallizes as a zwitterion. The proton transfer from the carboxyl group to the amine creates strong electrostatic dipoles.

- Mechanism: The ammonium group () acts as a roughly spherical donor, forming three H-bonds to carboxylate oxygens of neighboring molecules.
- Result: This creates a diamondoid hydrogen-bonded network that mimics the internal carbon structure of the adamantane cage itself. This lattice is significantly more resistant to thermal stress than the neutral dimers of 1-ACA.

The Chloride Limitation (Amantadine HCl)

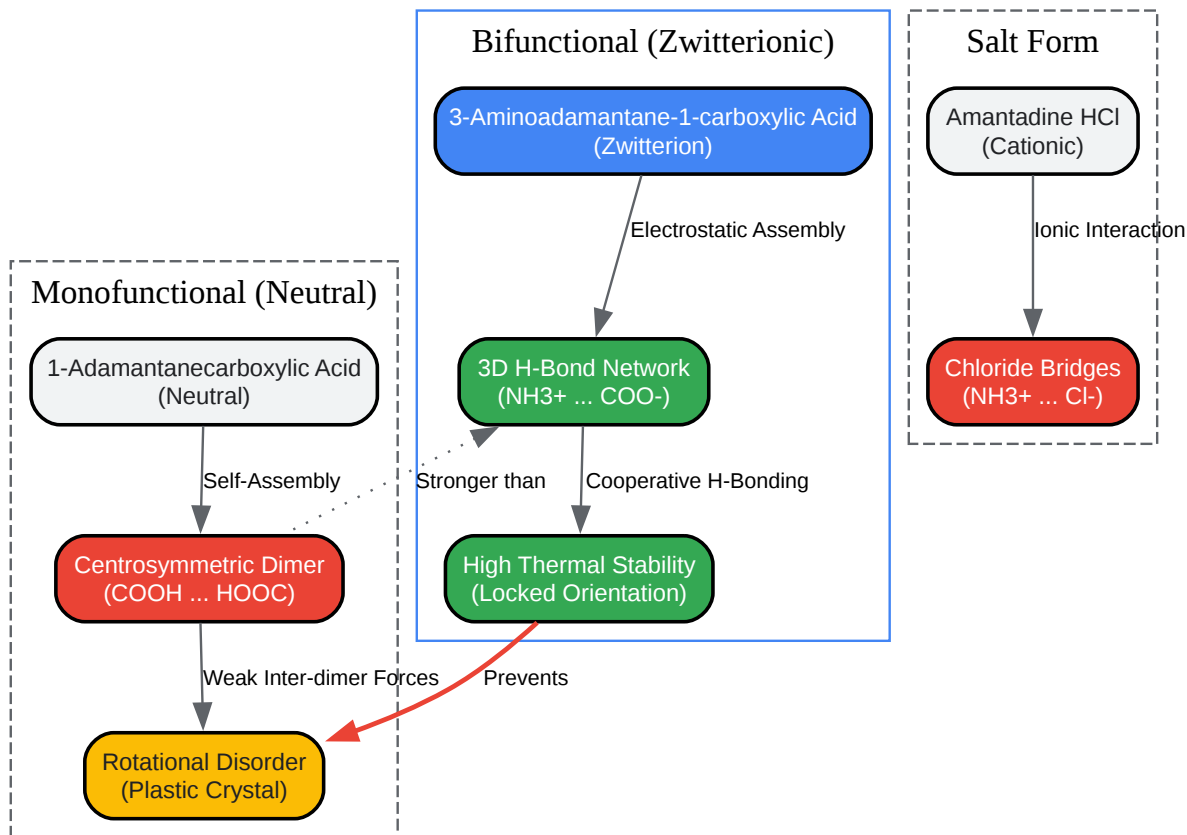
Amantadine HCl relies on the chloride ion to bridge ammonium groups. While stable, the packing efficiency is often lower than 3-AACA because the spherical chloride ion dictates the spacing, creating potential voids or channels that can trap solvent (solvates), posing a risk for polymorph stability during formulation.

The Disorder Problem (1-ACA)

1-Adamantanecarboxylic acid is notorious for orientational disorder. At room temperature, the globular adamantane cage rotates within the lattice (plastic crystal phase behavior). 3-AACA's bifunctional "anchors" (amine at pos 3, acid at pos 1) lock the cage orientation, reducing entropy and increasing crystallinity.

Part 2: Visualization of Supramolecular Assembly

The following diagram illustrates the fundamental difference in self-assembly logic between the three compounds.



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Figure 1: Comparative supramolecular assembly pathways. 3-AACA forms robust 3D networks via zwitterionic locking, whereas 1-ACA forms finite dimers susceptible to rotational disorder.

Part 3: Experimental Protocols

To validate the structure of 3-AACA, specific protocols must be followed to ensure the zwitterionic form is captured.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals of the zwitterionic polymorph.

- **Dissolution:** Dissolve 50 mg of 3-AACA in 2 mL of Methanol/Water (1:1 v/v). Heat gently to 40°C if necessary.

- Note: Pure methanol may not dissolve the zwitterion effectively; water is required to stabilize the ionic charges.
- Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a small inner vial (4 mL).
- Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Acetone or Acetonitrile (Antisolvent).
- Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
- Harvest: Crystals (colorless prisms) should appear within 3-7 days.

Protocol B: Structure Solution & Refinement

Objective: Confirm the location of hydrogen atoms to verify zwitterionic state.

- Data Collection: Collect data at 100 K (Cryogenic cooling is mandatory).
 - Reasoning: Adamantane derivatives exhibit high thermal motion. Cooling is required to resolve the H-atom positions on the Nitrogen and Oxygen atoms.
- Space Group Determination: Expect Centrosymmetric groups (e.g., P21/c).
- Refinement Strategy:
 - Locate non-hydrogen atoms (C, N, O) via Direct Methods (SHELXT).
 - Critical Step: Locate H-atoms on the Nitrogen from the difference Fourier map ().
 - Validation: If the structure is zwitterionic, you will find 3 H-atoms near the Nitrogen (tetrahedral geometry) and 0 H-atoms on the Carboxyl oxygens (C-O bond lengths should be symmetric, approx 1.25–1.27 Å).

Protocol C: Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Bulk phase purity verification.

- Sample Prep: Lightly grind 20 mg of bulk powder. Do not over-grind, as adamantane derivatives can undergo phase transitions under mechanical stress.
- Scan Parameters:
 - Range: 3° to 40°
 - Step Size: 0.02°. [2]
 - Source: Cu K
(
Å).
- Analysis: Compare experimental pattern with the calculated pattern from the Single Crystal data (Protocol B) to ensure no hydrate formation occurred during bulk storage.

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